molecular formula C22H20N2 B14116777 (4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline

(4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline

Cat. No.: B14116777
M. Wt: 312.4 g/mol
InChI Key: MDFIEKJYKFRKLJ-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline is a chiral imidazoline derivative. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline typically involves the reaction of 4-methylbenzaldehyde with benzylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired chiral product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazoline oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Imidazoline oxides.

    Reduction: Reduced imidazoline derivatives.

    Substitution: Substituted imidazoline derivatives with various functional groups.

Scientific Research Applications

(4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (4r,5r)-2-(4-Methylphenyl)-4,5-diphenyl-imidazoline shares structural similarities with other imidazoline derivatives, such as:
    • (4r,5r)-2-(4-Chlorophenyl)-4,5-diphenyl-imidazoline
    • (4r,5r)-2-(4-Fluorophenyl)-4,5-diphenyl-imidazoline
    • (4r,5r)-2-(4-Methoxyphenyl)-4,5-diphenyl-imidazoline

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the 4-methylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

(4R,5R)-2-(4-methylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C22H20N2/c1-16-12-14-19(15-13-16)22-23-20(17-8-4-2-5-9-17)21(24-22)18-10-6-3-7-11-18/h2-15,20-21H,1H3,(H,23,24)/t20-,21-/m1/s1

InChI Key

MDFIEKJYKFRKLJ-NHCUHLMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N[C@@H]([C@H](N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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